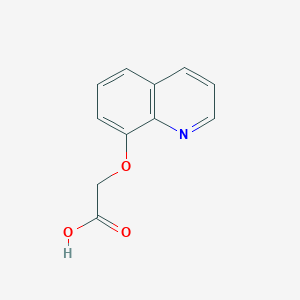
(Quinolin-8-yloxy)-acetic acid
Cat. No. B188818
Key on ui cas rn:
5326-89-6
M. Wt: 203.19 g/mol
InChI Key: PNKYIZBUGAZUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08940726B2
Procedure details


To a stirred mixture of quinolin-8-ol (500 mg, 3.45 mmol) in MeCN (5 mL) was added ethyl bromoacetate (687 mg, 4.14 mmol) and K2CO3 (952 mg, 6.90 mmol). The mixture was stirred at 80° C. for 4 hours until TLC analysis showed completion of the reaction. The mixture was filtered and the filtrate concentrated. NaOH (276 mg, 6.90 mmol) and water:EtOH (1:1, 10 mL) was then added to the residue and the resulting mixture stirred at 50° C. for 4 hours. After cooling, the mixture was acidified by addition of 1M HCl to pH 3 and then extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated to yield the crude target product which was used directly for the next step.





Name
water EtOH
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:11])[CH:4]=[CH:3][CH:2]=1.Br[CH2:13][C:14]([O:16]CC)=[O:15].C([O-])([O-])=O.[K+].[K+].[OH-].[Na+].Cl>CC#N.O.CCO>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:11][CH2:13][C:14]([OH:16])=[O:15])[CH:4]=[CH:3][CH:2]=1 |f:2.3.4,5.6,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
687 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
952 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
276 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
water EtOH
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O.CCO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 80° C. for 4 hours until TLC analysis
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture stirred at 50° C. for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the crude target product which
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)OCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

